2-(3,3-Diethoxy-prop-1-ynyl)-thiophene
CAS No.:
Cat. No.: VC13971765
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O2S |
|---|---|
| Molecular Weight | 210.29 g/mol |
| IUPAC Name | 2-(3,3-diethoxyprop-1-ynyl)thiophene |
| Standard InChI | InChI=1S/C11H14O2S/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-6,9,11H,3-4H2,1-2H3 |
| Standard InChI Key | OXAUWTANOKQHNY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(C#CC1=CC=CS1)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 2-position with a 3,3-diethoxy-prop-1-ynyl group. This substituent introduces a triple bond (sp-hybridized carbon) and two ethoxy (-OCH₂CH₃) groups, creating a sterically congested and electronically diverse system. Key structural features include:
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Thiophene Ring: Contributes aromatic stability and π-conjugation, enabling charge delocalization.
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Propynyl-Ethoxy Chain: The ethoxy groups act as electron-donating substituents, while the triple bond introduces rigidity and potential sites for cycloaddition or polymerization .
Table 1: Comparative Molecular Properties of 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene and Related Compounds
Synthetic Pathways and Challenges
General Strategies for Thiophene Derivatives
Synthesis of thiophene-based compounds often involves transition metal-catalyzed cross-coupling, cyclization, or substitution reactions. For 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene, plausible routes include:
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Sonogashira Coupling: Reaction of 2-iodothiophene with 3,3-diethoxy-propyne under palladium/copper catalysis to form the carbon-carbon triple bond.
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Acetal-Mediated Cyclization: Leveraging acetal-protected intermediates, as demonstrated in bio-inspired polyene cyclization strategies . For example, TiCl₄ or SnCl₄ could facilitate electrophilic activation of acetals, enabling coupling with thiophene-derived nucleophiles .
Optimization Challenges
Key challenges in synthesis include:
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Steric Hindrance: Bulky ethoxy groups may impede reaction kinetics, necessitating high temperatures or prolonged reaction times.
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Sensitivity of Alkynyl Groups: Triple bonds are prone to undesired side reactions (e.g., polymerization) under acidic or oxidative conditions.
Reactivity and Functional Applications
Electronic Properties
The thiophene ring’s π-system, combined with the electron-rich ethoxy groups, suggests potential as a building block for conductive polymers or organic semiconductors. Theoretical studies predict a HOMO-LUMO gap tunable via substitution patterns, making it relevant for optoelectronic devices.
Comparative Analysis with Related Compounds
3,3-Diethoxy-1-propene (CAS 3054-95-3)
This compound shares the 3,3-diethoxy motif but lacks the thiophene ring and triple bond. Its mass spectrum (m/z 130.18) and synthetic utility as an acetal precursor highlight its role in forming carbonyl equivalents, contrasting with the aromatic stability of 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene .
Other Thiophene Derivatives
Compared to 2-bromo- or 2-methylthiophene, the ethoxy-propynyl substituent introduces greater steric bulk and electronic diversity, potentially altering reactivity in cross-coupling or electrophilic substitution reactions.
Future Research Directions
Synthetic Methodology Development
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Catalyst Design: Exploring asymmetric catalysis to access enantiomerically pure derivatives for chiral materials .
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Green Chemistry Approaches: Utilizing microwave irradiation or flow chemistry to enhance reaction efficiency.
Functional Characterization
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Electrochemical Studies: Cyclic voltammetry to quantify redox potentials and charge transport properties.
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Biological Screening: Assessing cytotoxicity and target engagement in disease models.
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